Ketorolac calcium

Vue d'ensemble

Description

Ketorolac calcium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic properties. It is a derivative of ketorolac, which is known for its ability to treat moderate to severe pain. This compound is often used in various formulations, including oral tablets, injectable solutions, and topical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ketorolac calcium involves several steps, starting from the basic structure of ketorolacThe final step involves the reaction with calcium ions to form the calcium salt of ketorolac .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Ketorolac calcium undergoes various chemical reactions, including:

Oxidation: Ketorolac can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the ketone group in ketorolac.

Substitution: Substitution reactions can occur at the benzoyl group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of ketorolac, which can have different pharmacological properties .

Applications De Recherche Scientifique

Analgesic Properties

Ketorolac is well-known for its potent analgesic effects, often used post-operatively to reduce pain and minimize the need for opioids. It inhibits prostaglandin synthesis, which plays a crucial role in pain and inflammation. Research indicates that ketorolac is significantly more effective than traditional NSAIDs like aspirin, with a potency approximately 800 times greater .

Case Study: Postoperative Pain Management

A study demonstrated that ketorolac effectively reduced postoperative pain in patients undergoing various surgical procedures. Patients receiving ketorolac reported significantly lower pain scores compared to those on placebo or other NSAIDs, highlighting its efficacy in acute pain management .

Floating Beads for Oral Administration

Recent innovations have led to the development of floating beads containing ketorolac tromethamine, aimed at enhancing drug delivery and reducing gastrointestinal side effects. These beads utilize calcium carbonate as a gas-forming agent, allowing for sustained release in the stomach .

Table 1: Characteristics of Ketorolac Floating Beads

| Parameter | F1 (%) | F10 (%) |

|---|---|---|

| Yield | 80 | 94.5 |

| Drug Loading | 56.9 | 92.3 |

| Encapsulation Efficiency | 45.0 | 86.75 |

| Floating Lag Time (min) | 5 | 3 |

The optimized formulation exhibited prolonged drug release exceeding eight hours and maintained a sustained analgesic effect compared to commercial tablets .

Alginate Hydrogel Formulation

Another innovative application involves the creation of an alginate hydrogel cross-linked with ketorolac calcium for buccal delivery systems. This formulation was designed to provide localized pain relief while minimizing systemic absorption and potential side effects .

Table 2: In Vitro Release Kinetics of Ketorolac Hydrogel

| Time (h) | Cumulative Release (%) |

|---|---|

| 0 | 0 |

| 1 | 15 |

| 3 | 35 |

| 6 | 50 |

| 22 | 75 |

The hydrogel demonstrated significant anti-inflammatory activity, suggesting its potential for treating conditions like sialolithiasis (salivary gland stones) .

Ionophoretic Properties

Research has shown that ketorolac exhibits ionophoretic-like properties for calcium ions, facilitating their transport across cell membranes. This characteristic may enhance its therapeutic effects by modulating calcium levels within cells, which are critical in various physiological processes .

Table 3: Ionophoretic Activity of Ketorolac

| Parameter | Value |

|---|---|

| Affinity Constant | M |

| Mitochondrial Ca++ Release | Yes |

This property opens avenues for novel applications in drug formulations aimed at conditions related to calcium dysregulation.

Mécanisme D'action

The primary mechanism of action of ketorolac calcium involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. By blocking these enzymes, this compound effectively reduces pain and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

Naproxen: Known for its longer duration of action compared to ketorolac.

Diclofenac: Often used for its potent anti-inflammatory effects.

Uniqueness

Ketorolac calcium is unique in its ability to provide opioid-level pain relief without the risk of dependence or tolerance. It is particularly effective for short-term management of acute pain, making it a valuable option in postoperative settings .

Activité Biologique

Ketorolac calcium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. Its biological activity involves multiple mechanisms, including inhibition of cyclooxygenase enzymes and ionophoretic effects on calcium ions. This article explores the biological activity of this compound, supported by case studies and research findings.

1. Cyclooxygenase Inhibition

Ketorolac exerts its primary analgesic effect through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have shown that ketorolac effectively alleviates pain in various clinical settings, making it a valuable option for postoperative pain management and other acute pain conditions .

2. Ionophoretic Properties

Recent research has highlighted the ionophoretic properties of ketorolac, particularly its ability to facilitate the transport of calcium ions across cellular membranes. One study demonstrated that ketorolac can ferry calcium ions into energized liposomes, suggesting a potential role in modulating intracellular calcium levels . This property may contribute to its cardioprotective effects during ischemic events by preventing calcium overload in myocardial cells, thereby reducing damage during reperfusion .

Gastrointestinal Toxicity

Ketorolac is associated with significant gastrointestinal (GI) risks, particularly when used beyond recommended durations. A retrospective analysis indicated that patients over 65 years old receiving high doses were at increased risk for GI bleeding compared to those using opioids . The risk was particularly pronounced with prolonged use, necessitating strict adherence to guidelines limiting ketorolac use to a maximum of five days.

Analgesic Efficacy

In a comparative study assessing low-dose ketorolac for pain management, results indicated that doses between 10 mg and 20 mg were as effective as higher doses exceeding 30 mg. This finding supports the potential for lower doses to achieve desired analgesic outcomes while minimizing adverse effects .

Pharmacokinetics

The pharmacokinetic profile of ketorolac varies based on the route of administration. Studies have shown that intravenous administration leads to higher peak plasma concentrations compared to oral routes, which are influenced by factors such as hepatic function and bioavailability .

| Administration Route | Peak Plasma Concentration (Cmax) | Time to Peak (tmax) | Area Under Curve (AUC) |

|---|---|---|---|

| Intravenous | Higher | Faster | Higher |

| Oral | Lower | Prolonged | Lower |

Research Findings Summary

- Ionophoretic Action : Ketorolac's ability to transport calcium ions may play a role in its cardioprotective effects during ischemia .

- Gastrointestinal Risks : High rates of GI complications associated with prolonged ketorolac use necessitate careful patient selection and monitoring .

- Effective Dosing : Low-dose regimens can provide effective analgesia while reducing the risk of adverse effects compared to higher doses .

Propriétés

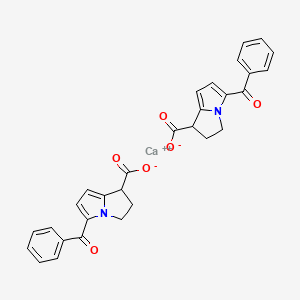

IUPAC Name |

calcium;5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H13NO3.Ca/c2*17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;/h2*1-7,11H,8-9H2,(H,18,19);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCGTDZMTWNBDA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24CaN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167105-81-9 | |

| Record name | Ketorolac calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOROLAC CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52541KD36N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.